molecular formula C20H27ClN2O3 B6033688 N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide

N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide

Cat. No. B6033688
M. Wt: 378.9 g/mol
InChI Key: TWMREQGSYDRYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a critical enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune disorders.

Mechanism of Action

N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide selectively binds to and inhibits BTK, which is a key enzyme in the BCR signaling pathway. BTK is essential for B-cell development and function, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies and autoimmune disorders. By inhibiting BTK, N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide blocks BCR signaling, leading to decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide has been shown to inhibit BCR signaling and downstream pathways, leading to decreased proliferation and survival of B-cells. In preclinical studies, N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide has also been shown to induce apoptosis and inhibit the migration and adhesion of B-cells. N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, allowing for once-daily dosing.

Advantages and Limitations for Lab Experiments

N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, with good oral bioavailability and a long half-life. N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide has been extensively studied in preclinical models of B-cell malignancies and autoimmune disorders, and its mechanism of action is well understood. However, N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide has some limitations, including its potential for off-target effects and the need for further optimization of dosing regimens.

Future Directions

There are several potential future directions for the development of N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide. One area of interest is the combination of N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide with other agents, such as immune checkpoint inhibitors or other targeted therapies, to enhance its efficacy. Another potential direction is the development of N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide for the treatment of other B-cell malignancies, such as follicular lymphoma or Waldenstrom macroglobulinemia. Additionally, further studies are needed to optimize dosing regimens and evaluate the safety and efficacy of N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide in clinical trials.

Synthesis Methods

The synthesis of N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide involves several steps, including the formation of a key intermediate, 3-(1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl)propan-1-ol, which is then coupled with 3-chlorobenzyl chloride to form the final product. The synthesis process has been optimized to improve yield and purity.

Scientific Research Applications

N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide has been shown to inhibit BCR signaling, leading to decreased proliferation and survival of B-cells. N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide has also demonstrated efficacy in preclinical models of autoimmune disorders, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-[1-(oxolane-2-carbonyl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2O3/c21-17-4-1-3-16(13-17)14-22-19(24)7-6-15-8-10-23(11-9-15)20(25)18-5-2-12-26-18/h1,3-4,13,15,18H,2,5-12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMREQGSYDRYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(CC2)CCC(=O)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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